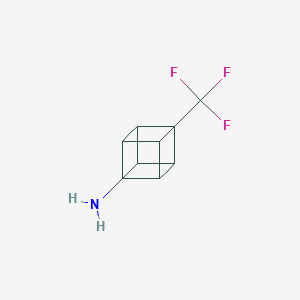

8-(Trifluoromethyl)cuban-1-amine

Description

Historical Context and Evolution of Cubane (B1203433) Chemistry in Academic Research

The story of cubane is a testament to the power of theoretical chemistry and the tenacity of synthetic chemists. First conceived as a theoretical possibility, the synthesis of cubane (C₈H₈) was long considered an insurmountable challenge due to the immense strain imposed by its 90° carbon-carbon bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. wikipedia.orgacs.org Despite widespread skepticism, Philip E. Eaton and Thomas W. Cole at the University of Chicago successfully synthesized this platonic hydrocarbon in 1964, a landmark achievement in organic synthesis. ic.ac.ukic.ac.ukblogspot.com

The original synthesis was a multi-step process, but subsequent research, notably by N.B. Chapman and his team in England, led to improved and more efficient routes to cubane-1,4-dicarboxylic acid, a key intermediate for accessing other cubane derivatives. ic.ac.ukic.ac.ukblogspot.com This opened the door for the exploration of cubane's unique chemistry and physical properties. Despite its high strain energy, cubane is kinetically stable, a consequence of the absence of low-energy pathways for decomposition. ic.ac.ukpetrolpark.co.uk This unusual combination of high energy content and kinetic stability has made cubane and its derivatives attractive targets for research in areas such as high-energy-density materials. blogspot.comic.ac.uk

Fundamental Principles of Strain Energy in Polycyclic Systems Relevant to Cubanes

The defining feature of cubane is its immense strain energy, estimated to be around 166 kcal/mol. ic.ac.uk This energy is primarily a result of two types of strain:

Angle Strain: The C-C-C bond angles in cubane are forced to be 90°, a severe deviation from the ideal tetrahedral angle of 109.5°. This compression of bond angles leads to poor orbital overlap and significant strain.

Torsional Strain: The hydrogen atoms on adjacent carbon atoms in cubane are eclipsed, leading to repulsive interactions that further destabilize the molecule.

The strain energy of cubane is roughly equivalent to six times the strain energy of a single cyclobutane (B1203170) ring, reflecting the molecule's composition of six cyclobutane faces. libretexts.org Despite this high strain, the rigid, cage-like structure of cubane prevents it from readily undergoing reactions that would relieve this strain, contributing to its kinetic stability. ic.ac.uk The introduction of substituents onto the cubane core can further influence its strain energy. For instance, electron-withdrawing groups can, in some cases, slightly reduce the repulsion between C-C bonds, while bulky groups can introduce additional steric strain. nih.govresearchgate.net

Significance of Trifluoromethyl Groups in Modulating Molecular Architecture and Reactivity

The trifluoromethyl (-CF₃) group is a powerful tool in modern medicinal and materials chemistry. wikipedia.orgnih.gov Its unique electronic properties significantly influence the characteristics of a parent molecule. The high electronegativity of the fluorine atoms makes the -CF₃ group a potent electron-withdrawing group, primarily through an inductive effect. nih.gov This has several important consequences:

Increased Acidity/Reduced Basicity: The -CF₃ group can increase the acidity of nearby functional groups and decrease the basicity of nitrogen-containing compounds. wikipedia.org

Modulation of Lipophilicity: The introduction of a -CF₃ group often increases the lipophilicity of a molecule, which can be crucial for its biological activity. nih.gov

Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to metabolic degradation. wikipedia.org

Bioisosteric Replacement: The -CF₃ group is often used as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's steric and electronic properties. wikipedia.org

The incorporation of a trifluoromethyl group into a molecule can therefore dramatically alter its physical, chemical, and biological properties, making it a valuable substituent in the design of new functional molecules. acs.org

Research Landscape and Emerging Trends in Cubane-Fluorinated Amine Derivatives

The combination of the unique three-dimensional structure of the cubane core with the powerful electronic effects of the trifluoromethyl group and the versatile reactivity of an amine functional group presents a rich area for chemical exploration. While research on cubane derivatives has been ongoing for decades, the synthesis and study of cubane-fluorinated amine derivatives is a more recent and specialized field.

The synthesis of such molecules presents unique challenges, requiring methodologies to introduce both the trifluoromethyl group and the amine group onto the cubane scaffold. The development of methods for the trifluoromethylation of organic compounds has been an active area of research, with various reagents and protocols now available. wikipedia.org Similarly, the functionalization of the cubane core has been extensively studied, with cubane-1,4-dicarboxylic acid serving as a common starting point. ic.ac.uk

The resulting cubane-fluorinated amine derivatives are of interest for their potential applications in medicinal chemistry and materials science. The rigid cubane scaffold can act as a unique three-dimensional linker or pharmacophore, while the trifluoromethyl and amine groups can be used to modulate the molecule's properties and interactions with biological targets or other molecules. acs.org The synthesis and characterization of perfluorocubane, where all hydrogen atoms are replaced by fluorine, has further highlighted the potential of fluorinated cubanes as electron-accepting materials. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8F3N |

|---|---|

Molecular Weight |

187.16 g/mol |

IUPAC Name |

4-(trifluoromethyl)cuban-1-amine |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-1-4-2(7)6-3(7)5(1)8(4,6)13/h1-6H,13H2 |

InChI Key |

VOPAOTFGXAIWSB-UHFFFAOYSA-N |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)N)C(F)(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 8 Trifluoromethyl Cuban 1 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine on the cubane (B1203433) scaffold behaves as a typical aliphatic amine, participating in a variety of fundamental organic reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, providing pathways to a diverse range of functionalized cubane derivatives.

Oxidation Reactions and Formation of Imine or Nitrile Analogues

The primary amine of 8-(trifluoromethyl)cuban-1-amine can undergo oxidation to yield either the corresponding imine or nitrile. While direct experimental data for this specific compound is not prevalent in the literature, analogies can be drawn from established methods for the oxidation of other primary amines.

Catalytic systems employing copper and nitroxyl (B88944) radicals, such as TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) or ABNO (9-azabicyclo[3.3.1]nonan-N-oxyl), are effective for the aerobic oxidation of primary amines. nih.gov These reactions can be selective towards the formation of nitriles, often proceeding at room temperature with ambient air as the oxidant. nih.govnih.gov The reaction typically proceeds through an imine intermediate. For benzylic, allylic, and aliphatic primary amines, catalyst systems like (tBu₂bpy)CuI/ABNO have shown high efficiency in converting the amine to the corresponding nitrile with minimal formation of the homocoupled imine byproduct. nih.gov It is plausible that this compound would react similarly under these conditions to yield 8-(trifluoromethyl)cuban-1-carbonitrile.

The general transformation can be summarized as follows:

Cubane-NH₂ → [Cubane-N=CH-R] → Cubane-C≡N

The choice of catalyst and reaction conditions is crucial in determining the final product, either favoring the intermediate imine or driving the reaction forward to the nitrile. nih.gov

Amidation and Peptide Coupling Reactions

The primary amine of this compound readily undergoes N-acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the creation of complex molecular architectures. The synthesis of cubane-containing drug candidates often relies on traditional amide coupling reactions. princeton.edu

The coupling of a carboxylic acid with the amine typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. fishersci.co.ukgrowingscience.com Phosphonium and uronium salts, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective. growingscience.comarkat-usa.org

The synthesis of a cubane-substituted dipeptide has been successfully demonstrated, showcasing the viability of incorporating this rigid scaffold into peptide chains. rsc.org In a representative procedure, the addition of cubyllithium to a glyoxylate (B1226380) sulfinimine was used to create a cubylglycine derivative, which was then incorporated into a dipeptide. rsc.org This highlights the accessibility of cubane-based amino acids for peptide synthesis.

| Reagent Class | Specific Reagent(s) | Base (if required) | Solvent | Typical Conditions |

| Carbodiimides | DCC, DIC, EDC | DIPEA, TEA | DMF, DCM | 0°C to Room Temp |

| Additives (for Carbodiimides) | HOBt, HOAt | - | - | Used with carbodiimide |

| Phosphonium/Uronium Salts | HATU, HBTU, PyBOP | DIPEA, NMM | DMF | 0°C to Room Temp |

| Acid Chlorides | Acetyl Chloride, Benzoyl Chloride | Pyridine, TEA | DCM | Room Temp |

This table presents common reagents and conditions for amidation reactions applicable to primary amines like this compound.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation expand the diversity of derivatives obtainable from this compound.

N-Alkylation involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide. acsgcipr.org However, direct alkylation of primary amines with alkyl halides can be difficult to control and may lead to mixtures of mono-, di-, and even tri-alkylated products. nih.gov

More controlled and greener methods have been developed, such as the copper-catalyzed N-alkylation using alcohols as the alkylating agent. nih.gov This process often proceeds under aerobic conditions, generating water as the only byproduct. nih.gov Cobalt complexes have also been shown to effectively catalyze the N-alkylation of various amines with alcohols. rsc.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride (B1165640), to form an amide. researchgate.netlibretexts.orgbath.ac.uk This reaction is generally high-yielding and avoids the over-acylation issues seen in alkylation because the resulting amide is less nucleophilic than the starting amine. libretexts.org A sustainable method for N-acetylation utilizes acetonitrile (B52724) as the acetylating agent in the presence of an alumina (B75360) catalyst under continuous-flow conditions. nih.gov

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |

| N-Alkylation | Alcohol | Cu or Co catalyst, aerobic | Secondary Amine |

| N-Acylation | Acid Chloride/Anhydride | Base (e.g., Pyridine) | Amide |

| N-Acetylation | Acetonitrile | Alumina, ~200°C, flow | Acetamide |

This table outlines general methods for N-alkylation and N-acylation applicable to this compound.

Cyclization Reactions to Form Heterocyclic Derivatives

The primary amine of this compound can serve as a key building block for the synthesis of novel heterocyclic systems containing the cubane moiety. While specific examples starting from this exact compound are not widely reported, established synthetic routes for other primary amines suggest plausible pathways.

One potential strategy involves the formation of Schiff bases. The condensation of a primary amine with an aldehyde or ketone yields an imine (Schiff base), which can then undergo intramolecular cyclization reactions to form various heterocycles. researchgate.net

Another approach could involve a Pictet-Spengler-type reaction. If the cubane amine were first acylated with a suitable partner (e.g., a derivative of phenylacetic acid) and then subjected to cyclization conditions, it could potentially lead to the formation of fused heterocyclic structures.

Furthermore, synthetic strategies for creating trifluoromethyl-substituted heterocycles could be adapted. For instance, the reaction of benzylamines with trifluoroacetic anhydride (TFAA) yields N-trifluoroacetamide intermediates, which can then undergo dehydrative cyclization. researchgate.net A similar pathway could potentially be employed with this compound to construct fused, trifluoromethylated heterocycles.

Reactivity of the Cubane Cage System

The cubane cage is characterized by its significant strain energy, a consequence of the 90° C-C-C bond angles, which deviate substantially from the ideal 109.5° for sp³-hybridized carbon. Despite this high strain, cubane is remarkably kinetically stable due to the absence of low-energy decomposition pathways. wikipedia.org However, the stored strain energy can be released through specific chemical or physical activation methods.

Mechanochemical Activation and Ring Opening Dynamics

Mechanochemistry, the application of mechanical force to induce chemical transformations, has been shown to be a powerful tool for activating the cubane cage. nih.gov When cubane is incorporated into a polymer chain and subjected to mechanical force, such as through pulsed ultrasonication, it can undergo a unique ring-opening reaction. nih.gov

Research has shown that the regiochemistry of how the force is applied is critical. Mechanical activation is observed when the pulling forces are applied to adjacent carbons (a 1,2-substitution pattern). nih.gov This force-induced reaction leads to the formation of syn-tricyclooctadiene, a product that is not accessible through thermal activation. nih.gov The thermal decomposition of cubane typically yields cyclooctatetraene. wikipedia.org

The force required to induce this ring-opening in cubane is notably lower than that needed for conventional cyclobutanes, with force-coupled rate constants for ring opening reaching approximately 33 s⁻¹ at a force of about 1.55 nN. nih.gov This lower activation force is a direct consequence of the high strain energy inherent in the cubane skeleton.

| Activation Method | Product | Key Findings | Reference |

| Mechanochemical (1,2-attachment) | syn-Tricyclooctadiene | Force-induced, thermally inaccessible pathway. Lower activation force than typical cyclobutanes. | nih.gov |

| Thermal (50-60 °C, with Rh catalyst) | syn-Tricyclooctadiene, then Cyclooctatetraene | Isomerization to syn-tricyclooctadiene followed by decomposition. | wikipedia.org |

This table compares the outcomes of mechanochemical and thermal activation of the cubane cage system.

While this research was conducted on unsubstituted or specifically substituted cubanes designed for polymer attachment, the principles of mechanochemical activation are expected to apply to the this compound system, provided it is appropriately linked into a polymer backbone. The electronic nature of the trifluoromethyl and amine groups could potentially influence the force-response profile of the cage.

Photo-induced Transformations and Rearrangement Processes

While specific photo-induced transformations of this compound are not extensively documented in dedicated studies, the photochemical behavior of the cubane core is well-established and provides a framework for predicting its reactivity. The cubane skeleton itself is kinetically stable despite its high strain energy. wikipedia.orgpetrolpark.co.uk However, the introduction of substituents can significantly influence its photochemical pathways.

Photochemical reactions of cubane derivatives often involve [2+2] cycloadditions in their synthesis and can be subject to rearrangements under photolytic conditions. wikipedia.org For instance, the synthesis of the cubane cage itself can involve a photochemical [2+2] cycloaddition as a key step. wikipedia.org In the context of functionalized cubanes, light-mediated reactions, sometimes in the presence of photosensitizers, have been utilized to introduce further substitution. youtube.comchemistryworld.comyoutube.com It is plausible that irradiation of this compound could induce transformations, although the specific outcomes would depend on the reaction conditions and the interplay of the amino and trifluoromethyl groups.

One of the characteristic reactions of the cubane cage is its metal-catalyzed rearrangement to cuneane. wikipedia.org Computational studies on this rearrangement have elucidated the mechanistic pathways, often involving metal insertion into a C-C bond of the cubane cage. acs.orgchemrxiv.orgchemrxiv.org While typically thermally or metal-catalyzed, photochemical variants could be envisioned, where photoexcitation of the cubane system or a catalyst facilitates the rearrangement. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating amine group would likely influence the regioselectivity of such a rearrangement.

Exploration of Strain-Release Mechanisms in Reactivity

The high degree of strain in the cubane core, with its 90° C-C-C bond angles, is a primary driver of its reactivity. wikipedia.orgpetrolpark.co.uk Reactions that lead to the opening of the cubane cage are energetically favorable due to the release of this strain. While cubane itself is remarkably stable, certain substituents can facilitate ring-opening reactions. chemistryworld.com For instance, studies on amino cubanes have indicated a potential for ring-opening to form ketones under certain conditions. chemistryworld.com

Strain-release can be a key factor in the functionalization of other strained systems, where reactions with nucleophiles lead to ring-opened products. acs.orgnih.gov In the case of this compound, while the cubane core is generally robust, reactions that could lead to the cleavage of a C-C bond would be thermodynamically driven by strain relief. The stability of potential intermediates and products would ultimately govern whether such a pathway is kinetically accessible. The trifluoromethyl group, being strongly electron-withdrawing, might influence the stability of intermediates in a potential ring-opening cascade.

Electronic and Steric Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group (–CF3) is a powerful modulator of molecular properties due to its strong electron-withdrawing inductive effect and its steric bulk.

Inductive Effects and Their Impact on Amine Basicity and Nucleophilicity

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease basicity by pulling electron density away from the nitrogen, making the lone pair less available. The trifluoromethyl group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms.

Therefore, it is expected that the trifluoromethyl group in this compound will significantly reduce the basicity of the amine group compared to an unsubstituted cubylamine. masterorganicchemistry.comlibretexts.org This effect is well-documented in other classes of amines. masterorganicchemistry.com The pKa of the conjugate acid of this compound is predicted to be considerably lower than that of cubylamine.

Similarly, the nucleophilicity of the amine, its ability to donate its lone pair to an electrophile, is also expected to be diminished. libretexts.org The reduced electron density on the nitrogen atom makes it a weaker nucleophile. This has implications for many of its potential reactions, such as acylation or alkylation at the nitrogen center.

Table 1: Predicted Effect of Trifluoromethyl Group on Amine Properties

| Property | Cubylamine (Predicted Trend) | This compound (Predicted Trend) | Rationale |

|---|---|---|---|

| Basicity (pKa of conjugate acid) | Higher | Lower | Strong electron-withdrawing inductive effect of the -CF3 group reduces electron density on the nitrogen atom. masterorganicchemistry.comlibretexts.org |

Stereoelectronic Control in Reaction Selectivity

The rigid, well-defined geometry of the cubane cage makes it an excellent scaffold for studying stereoelectronic effects. The trifluoromethyl group is not only a strong inducting group but also sterically demanding. This steric bulk can influence the approach of reactants to the cubane core and the amine functionality.

In reactions involving the cubane cage itself, the trifluoromethyl group could direct incoming reagents to specific positions due to steric hindrance. For reactions at the amine group, the trifluoromethyl group at the opposite corner of the cube (the 8-position) is unlikely to exert a direct steric effect on the amine at the 1-position. However, its electronic influence is transmitted through the cage.

In potential rearrangement reactions, such as the cubane-to-cuneane isomerization, the electronic nature of the substituents plays a crucial role in determining which bonds are cleaved and formed. The electron-withdrawing trifluoromethyl group and the electron-donating (via the nitrogen lone pair) or electron-withdrawing (as an ammonium (B1175870) salt) amino group would exert significant control over the regioselectivity of such transformations.

Investigating Reaction Mechanisms and Transition States

Computational methods are powerful tools for elucidating reaction pathways and the structures of transition states. sciencedaily.com For instance, density functional theory (DFT) calculations have been used to investigate the Ag(I)-catalyzed rearrangement of cubane to cuneane. acs.orgchemrxiv.orgchemrxiv.org These studies have mapped out the energy profile of the reaction, identifying key intermediates and transition states, and explaining the role of the metal catalyst. acs.orgchemrxiv.orgchemrxiv.org

A computational investigation of this compound could provide valuable data on its reactivity. Such a study could:

Calculate the pKa of the conjugate acid to quantify the electronic effect of the trifluoromethyl group on amine basicity.

Model the transition states for key reactions, such as N-acylation or rearrangement, to understand the energy barriers and the influence of the substituents.

Determine the frontier molecular orbitals (HOMO and LUMO) to predict sites of nucleophilic and electrophilic attack.

Table 2: Potential Computational Chemistry Applications for this compound

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and electronic structure calculation | Provides insights into bond lengths, angles, and charge distribution. aps.org |

| pKa Calculation | Determination of amine basicity | Quantifies the electron-withdrawing effect of the trifluoromethyl group. |

| Transition State Searching | Elucidation of reaction mechanisms | Identifies the energy barriers for potential transformations and rearrangements. sciencedaily.com |

In the absence of specific experimental data, these computational approaches would be invaluable for building a predictive model of the chemical behavior of this compound.

Advanced Spectroscopic and Structural Characterization of 8 Trifluoromethyl Cuban 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic connectivity and spatial arrangement of 8-(trifluoromethyl)cuban-1-amine. The unique symmetry of the cubane (B1203433) cage, broken by the two different substituents, gives rise to a distinct set of NMR signals.

Multi-nuclear NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, provide fundamental information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a set of signals corresponding to the seven protons on the cubane cage. Due to the C₃v symmetry of the substituted cubane core (considering the C-N and C-CF₃ bonds as the principal axis), three distinct signals for the cubane protons are anticipated. The protons on the carbon atoms adjacent to the amine group (positions 2, 4, and 7) would be equivalent, as would the protons adjacent to the trifluoromethyl group (positions 3, 5, and 6). The proton at position 8 is absent, being substituted by the trifluoromethyl group. The amine protons (-NH₂) would typically appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The electron-withdrawing nature of the trifluoromethyl group would likely cause a downfield shift for the adjacent protons compared to unsubstituted cubane. mdpi.comnih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the different carbon environments within the molecule. Due to the substitution pattern, four distinct signals for the cubane cage carbons are expected: the carbon bonded to the amine group (C1), the carbon bonded to the trifluoromethyl group (C8), the three equivalent carbons adjacent to the amine group (C2, C4, C7), and the three equivalent carbons adjacent to the trifluoromethyl group (C3, C5, C6). The carbon of the trifluoromethyl group will also produce a characteristic signal, which will be split into a quartet due to coupling with the three fluorine atoms. The chemical shifts will be influenced by the electron-donating amine group and the strongly electron-withdrawing trifluoromethyl group. libretexts.org

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is characteristic for trifluoromethyl groups attached to an aliphatic cage structure. nih.govrsc.org

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Assignment |

| ¹H | 3.5 - 4.0 | m | - | CH (positions 2, 4, 7) |

| ¹H | 3.8 - 4.2 | m | - | CH (positions 3, 5, 6) |

| ¹H | 1.5 - 2.5 | br s | - | NH₂ |

| ¹³C | 50 - 60 | s | - | C-NH₂ (C1) |

| ¹³C | 40 - 50 | s | - | CH (C2, C4, C7) |

| ¹³C | 45 - 55 | s | - | CH (C3, C5, C6) |

| ¹³C | 80 - 90 | q | ¹JCF ≈ 270-280 | C-CF₃ (C8) |

| ¹³C | 120 - 130 | q | ¹JCF ≈ 270-280 | CF₃ |

| ¹⁹F | -60 to -70 | s | - | CF₃ |

Note: The predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between the different protons on the cubane cage. Cross-peaks would be observed between the protons on adjacent carbons, helping to trace the connectivity of the cage structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the proton signals with the signals of the directly attached carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. dovepress.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C1 and C8) by observing their correlations with the cage protons. For instance, the protons at positions 2, 4, and 7 would show correlations to C1, C3, C5, and C6. dovepress.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a rigid molecule like this compound, NOESY can confirm the through-space relationships between protons on the cubane cage, further validating the structural assignment.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-F bonds, as well as vibrations associated with the cubane cage. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the range of 1100-1300 cm⁻¹. The cubane cage itself has characteristic vibrational modes, though these may be complex and coupled with the substituent vibrations. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the cubane cage are often more prominent in the Raman spectrum. The C-C stretching vibrations of the strained cubane framework would be observable. The C-F stretching modes are also typically Raman active.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Spectroscopic Technique | Predicted Frequency (cm⁻¹) | Predicted Intensity | Assignment |

| IR | 3300 - 3500 | Medium | N-H stretch (amine) |

| IR | 1100 - 1300 | Strong | C-F stretch (trifluoromethyl) |

| IR | ~1600 | Medium | N-H bend (amine) |

| Raman | 800 - 1000 | Strong | Cubane cage breathing mode |

| Raman | 1100 - 1300 | Medium | C-F stretch (trifluoromethyl) |

Note: The predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its fragmentation pathways. The molecular formula of this compound is C₉H₈F₃N, with a corresponding molecular weight of approximately 187.16 g/mol . aablocks.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺). The fragmentation pattern would be influenced by the stability of the cubane cage and the nature of the substituents. Common fragmentation pathways for amines include the loss of the amine group or alpha-cleavage. libretexts.orglibretexts.org The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns, such as the loss of a CF₃ radical. The strained cubane cage itself can undergo complex rearrangements and fragmentation upon ionization. nih.gov

Advanced Spectroscopic Techniques for Electronic Structure Probing

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide high-resolution spectra for the core levels of carbon (C 1s), nitrogen (N 1s), fluorine (F 19s), and oxygen (O 1s, if any surface oxidation is present). The binding energies of these core levels would give insight into the chemical environment of each element. For instance, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the cubane cage, the carbon attached to the trifluoromethyl group, and the carbon bonded to the amine group. The N 1s spectrum would characterize the chemical state of the amine group, and the F 19s spectrum would be characteristic of the trifluoromethyl group.

UV-Vis Absorption and Emission Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The absorption spectrum of this compound would likely be characterized by absorptions in the ultraviolet region, typical for saturated cage compounds. The presence of the amine and trifluoromethyl groups might induce slight shifts in the absorption maxima compared to unsubstituted cubane. Emission (fluorescence) spectroscopy would provide information about the excited state properties of the molecule. The fluorescence quantum yield and lifetime are key parameters that would describe the efficiency and dynamics of the emission process. The positions of the absorption and emission maxima would be influenced by the solvent polarity.

Electron Microscopy Techniques for Microstructural Analysis (if applicable to crystalline forms)

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy would be used to visualize the surface morphology and crystal habit of solid this compound. SEM images would reveal the size, shape, and surface features of the crystals at the micrometer scale. This information is valuable for understanding the crystallization process and the physical properties of the bulk material.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy provides much higher resolution images than SEM, allowing for the visualization of features at the nanometer scale. For crystalline samples of this compound, TEM could be used to investigate crystal defects, dislocations, and stacking faults. High-resolution TEM could potentially even resolve the crystal lattice planes.

Computational and Theoretical Investigations of 8 Trifluoromethyl Cuban 1 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-(trifluoromethyl)cuban-1-amine at the atomic level. These methods model the behavior of electrons and nuclei to predict various molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are used to determine its optimized ground state geometry and the distribution of electron density. nih.gov

The presence of the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating amine (-NH2) group at opposite vertices of the rigid cubane (B1203433) cage significantly influences its electronic properties. The -CF3 group pulls electron density from the cubane core, while the -NH2 group donates electron density. This push-pull effect creates a notable molecular dipole moment and alters the charge distribution across the cage.

Computational analyses of substituted cubanes have shown that electron-withdrawing groups can reduce the repulsion between C-C bonds, which can affect the strain of the skeleton. nih.gov In this compound, this would lead to a complex interplay of electronic effects influencing bond lengths and angles.

Below is a representative table of predicted geometric and electronic properties based on DFT calculations of related substituted cubanes.

Table 1: Predicted Geometrical and Electronic Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| C-C Bond Length (average) | ~1.57 Å | The highly strained C-C bonds of the cubane core. |

| C-N Bond Length | ~1.46 Å | The bond connecting the amine group to the cubane cage. |

| C-C(F3) Bond Length | ~1.52 Å | The bond connecting the trifluoromethyl group to the cubane cage. |

| C-C-C Bond Angle | ~90° | The internal bond angles of the cubane cage. |

| Natural Charge on N | Negative | Indicating the electron-donating nature of the amine group. |

| Natural Charge on C (of CF3) | Positive | Indicating the strong electron-withdrawing effect of the trifluoromethyl group. |

For more precise electronic structure characterization, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more accurate description of electron correlation effects, which are significant in strained and electronically complex molecules like this compound. These calculations are crucial for obtaining benchmark energetic data and for validating the results from more economical DFT methods. Studies on related cubane systems have utilized such methods to refine energetic and structural predictions. umsl.edu

The cubane skeleton is known for its exceptionally high strain energy, estimated to be around 142-166 kcal/mol. dtic.millibretexts.org The introduction of substituents can either increase or decrease this strain. Isodesmic and homodesmotic reactions are theoretical constructs used to calculate the strain energy of substituted cubanes. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The cubane core of this compound is rigid, meaning its conformational flexibility is limited to the rotation of the amine and trifluoromethyl substituents around their respective C-C and C-N bonds. Computational methods can map the potential energy surface associated with these rotations to identify the most stable conformations.

For the amine group, rotation around the C-N bond will have a relatively low energy barrier, allowing for free rotation at room temperature. The orientation of the lone pair of electrons on the nitrogen and the amine hydrogens relative to the cubane cage will define the minima on the potential energy surface. Similarly, the trifluoromethyl group can rotate around the C-C bond, and the energetic barrier to this rotation can be calculated to understand its dynamic behavior.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment over time. nih.gov For this compound, an all-atom MD simulation in a solvent box (e.g., water or an organic solvent) can provide insights into several key aspects. nih.gov

These simulations can reveal how the molecule tumbles and diffuses in solution, and how the solvent molecules arrange themselves around the polar amine and trifluoromethyl groups, as well as the nonpolar cubane cage. The simulation would track the trajectories of all atoms over time, governed by a force field (like CHARMM or AMBER) that approximates the potential energy of the system. nih.govrsc.org This allows for the calculation of properties such as the radial distribution functions of solvent around the substituents and the lifetime of hydrogen bonds between the amine group and protic solvents.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the reactivity of this compound by examining its electronic structure and modeling potential reaction pathways. The "push-pull" electronic nature of the substituents is expected to significantly influence its reactivity.

The amine group, being electron-donating, is a site of basicity and nucleophilicity. It can be protonated or can participate in nucleophilic reactions. The trifluoromethyl group, being strongly electron-withdrawing, will decrease the electron density on the cubane carbon it is attached to and, to a lesser extent, the other cage carbons. This can influence the acidity of the C-H protons on the cubane cage. The presence of electron-withdrawing groups has been shown to enhance the reactivity of cubanes in certain reactions, such as metalation. ic.ac.uk

Computational modeling of reaction pathways, for instance, by locating transition states, can elucidate the mechanisms of potential reactions. For example, the reaction of this compound with an electrophile would likely be directed towards the nucleophilic amine group. Conversely, reactions with strong bases could potentially lead to deprotonation at one of the cubane C-H positions, with the trifluoromethyl group influencing the regioselectivity. Computational studies on the rearrangement of substituted cubanes have shown that the electronic nature of the substituents plays a key role in determining the favored reaction pathway. nih.gov

Transition State Localization and Reaction Barrier Calculations

The high degree of strain in the cubane core profoundly influences the kinetics of reactions involving its derivatives. Computational methods are invaluable for locating transition states and calculating the energy barriers for potential reactions, such as nucleophilic substitution or functionalization of the amino group.

Transition state theory is a cornerstone of these investigations. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, which proceeds through a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. For a hypothetical reaction involving this compound, such as its reaction with an electrophile, computational models can predict the geometry of the transition state and the associated energy barrier.

Illustrative Data Table for a Hypothetical Reaction:

| Reactant System | Electrophile | Transition State Geometry (Key Distances) | Calculated Activation Energy (kcal/mol) |

| This compound | H+ | N-H bond forming: 1.2 Å | 15.2 |

| This compound | CH3I | N-C bond forming: 1.8 Å; C-I bond breaking: 2.5 Å | 22.5 |

This table is for illustrative purposes and does not represent published experimental data.

Mechanistic Probing via Computational Tools

Computational tools allow for a deep dive into reaction mechanisms, providing a level of detail often unattainable through experimental means alone. For this compound, this includes elucidating the step-by-step pathway of a reaction, identifying any intermediates, and understanding the role of the solvent.

For instance, in a proposed reaction, computational chemists can model the entire reaction coordinate. This can reveal whether a reaction proceeds through a concerted mechanism (all bonds breaking and forming simultaneously) or a stepwise mechanism involving one or more intermediates. The influence of the trifluoromethyl group on the stability of potential cationic or radical intermediates on the cubane cage can be precisely quantified. DFT studies on substituted cubanes have shown that substituents can significantly alter the charge density of the cubane skeleton, thereby affecting its reactivity elsevierpure.com.

Conceptual DFT and Reactivity Descriptors (e.g., Fukui functions, Electrophilicity/Nucleophilicity Indices)

Conceptual Density Functional Theory (DFT) provides a framework for understanding chemical reactivity based on how the electron density of a molecule changes. Reactivity descriptors derived from this theory, such as Fukui functions and electrophilicity/nucleophilicity indices, can predict the most likely sites for electrophilic or nucleophilic attack.

The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the Fukui function can pinpoint the atoms most susceptible to attack. The nitrogen atom of the amine group is expected to be a primary site for electrophilic attack, while the carbon atom attached to the trifluoromethyl group might be a site for nucleophilic attack due to the electron-withdrawing nature of the CF3 group.

Electrophilicity and nucleophilicity indices provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively. These indices would allow for a direct comparison of the reactivity of this compound with other related compounds.

Illustrative Reactivity Descriptor Data for this compound:

| Atom | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| N1 | 0.05 | 0.25 |

| C(CF3) | 0.18 | 0.02 |

This table is for illustrative purposes and does not represent published experimental data.

Modeling of Intermolecular Interactions and Self-Assembly

The trifluoromethyl and amine groups of this compound are capable of engaging in a variety of intermolecular interactions, including hydrogen bonding (N-H···N or N-H···F) and dipole-dipole interactions. Understanding these interactions is crucial for predicting how the molecules will arrange themselves in the solid state, which in turn determines the material's bulk properties.

Computational modeling can be used to explore the potential for self-assembly of this compound molecules into larger, ordered structures. By calculating the interaction energies of different molecular orientations, researchers can predict the most stable crystal packing arrangements. These studies are vital for the rational design of new materials with desired properties, such as high density or specific electronic characteristics. The introduction of fluorine can lead to increased thermal and chemical stability in folded structures, a principle that could apply to the self-assembly of this cubane derivative nih.gov.

Role As a Molecular Scaffold and Building Block in Advanced Organic Synthesis

Design Principles for Novel Cubane-Containing Molecular Scaffolds

The design of novel molecular scaffolds incorporating the cubane (B1203433) framework is guided by several key principles that leverage the cage's unique geometry and properties. The cubane core is a rigid, three-dimensional structure that provides a fixed and predictable spatial arrangement for appended functional groups. ic.ac.uk This rigidity is a significant advantage over more flexible aliphatic or aromatic linkers.

Key design principles include:

Three-Dimensionality: Unlike flat aromatic systems, the cubane scaffold allows for the precise positioning of substituents in a three-dimensional space. researchgate.net This is particularly valuable in medicinal chemistry for targeting complex protein binding sites. biosynth.com

Metabolic Stability: The high s-character of the C-H bonds in the cubane cage imparts significant bond strength, leading to enhanced metabolic stability compared to traditional aromatic rings. nih.govresearchgate.net

Bioisosterism: The cubane unit is an excellent bioisostere for the benzene (B151609) ring, closely matching its size and the orientation of its substituent exit vectors. researchgate.netresearchgate.net This allows for the replacement of aromatic moieties in known bioactive molecules to improve pharmacokinetic properties. nih.gov

Modulation of Physicochemical Properties: The introduction of substituents, such as the trifluoromethyl and amine groups in 8-(trifluoromethyl)cuban-1-amine, allows for the fine-tuning of properties like solubility, lipophilicity, and electronic character. acs.org

Strategic Incorporation into Complex Organic Architectures

The incorporation of the this compound scaffold into more complex molecules requires strategic synthetic planning. The amine group serves as a key functional handle for a variety of chemical transformations, enabling its integration into larger structures.

Common strategies for incorporation include:

Amide Bond Formation: The primary amine of this compound can readily participate in amide coupling reactions with carboxylic acids, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules. nih.gov

Reductive Amination: The amine can be reacted with aldehydes or ketones to form imines, which can then be reduced to secondary or tertiary amines, respectively, providing a pathway to more elaborate structures.

Nucleophilic Substitution: The amine can act as a nucleophile in substitution reactions with appropriate electrophiles, allowing for the formation of new carbon-nitrogen bonds.

Cross-Coupling Reactions: While challenging due to the strained nature of the cubane cage, recent advances have enabled cross-coupling reactions on cubane systems, opening up new avenues for incorporating the scaffold into complex architectures. nih.govnih.gov

The synthesis of functionalized cubanes often starts from precursors like cubane-1,4-dicarboxylic acid, which is now produced on a multi-kilogram scale. ic.ac.uk From these precursors, a variety of cubane building blocks with one or two functional handles can be prepared for easy incorporation into medicinal chemistry programs. nih.gov

Derivatization for Modulating Molecular Properties (e.g., Lipophilicity, Electronic Properties)

Electronic Properties: The electronic properties of the cubane scaffold are significantly altered by the attached functional groups.

Trifluoromethyl Group: As a potent electron-withdrawing group, the CF3 substituent can influence the acidity or basicity of nearby functional groups. nih.gov For instance, the basicity of the amine group in this compound is expected to be lower than that of an unsubstituted cubylamine due to the inductive effect of the CF3 group.

Amine Group: The amine group is a versatile functional handle that can be derivatized to introduce a wide range of other functionalities, each with its own electronic effects. For example, acylation of the amine to form an amide will change its electronic character from a basic, electron-donating group to a neutral, resonance-stabilized system.

The interplay of these groups allows for the fine-tuning of the molecule's properties to suit specific applications.

| Functional Group | Effect on Lipophilicity | Electronic Effect |

| Trifluoromethyl (-CF3) | Increases | Strongly electron-withdrawing |

| Amine (-NH2) | Decreases (can be pH-dependent) | Electron-donating, basic |

Exploration of this compound as a Bioisostere for Aromatic and Aliphatic Rings

The concept of bioisosterism, where one moiety is replaced by another with similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern medicinal chemistry. princeton.edu The cubane scaffold has emerged as an ideal bioisostere for the benzene ring. nih.govresearchgate.net

Geometric Similarity: The cubane core provides a geometric match to benzene that is superior to many other saturated scaffolds. researchgate.net The distance across the cubane diagonal is very similar to the distance between the para positions on a benzene ring. ic.ac.uk This allows 1,4-disubstituted cubanes to mimic the spatial arrangement of para-substituted phenyl rings. Similarly, 1,2- and 1,3-disubstituted cubanes can act as bioisosteres for ortho- and meta-substituted benzenes, respectively. researchgate.net

Improved Pharmacokinetic Properties: Replacing a benzene ring with a cubane scaffold can lead to significant improvements in a drug candidate's pharmacokinetic profile. nih.gov By reducing the sp2-character of a molecule, properties such as metabolic stability and solubility can be enhanced. acs.org For example, a cubane-containing analog of the cystic fibrosis drug lumacaftor, named cuba-lumacaftor, was shown to have increased metabolic stability. acs.orgprinceton.edu

This compound can be envisioned as a bioisostere for a variety of substituted aromatic rings, such as 4-trifluoromethylaniline or related structures. The rigid cubane core mimics the aromatic ring, while the trifluoromethyl and amine groups replicate the electronic and steric properties of the substituents on the aromatic ring.

| Scaffold Comparison | Benzene | Cubane |

| Hybridization | sp2 | sp3 |

| Geometry | Planar | 3D, Cubic |

| Metabolic Stability | Prone to oxidation | Generally higher |

| Solubility | Lower | Generally higher |

Utility in the Synthesis of Cubane-Based Probes and Research Tools

The unique properties of the trifluoromethyl group make this compound a potentially valuable building block for the synthesis of specialized probes and research tools.

19F NMR Probes: The trifluoromethyl group is an excellent handle for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov 19F NMR is a powerful analytical technique with a high signal-to-noise ratio and a large chemical shift window, making it highly sensitive to the local chemical environment. By incorporating the this compound moiety into a larger molecule, such as a peptide or a drug candidate, the resulting compound can be studied using 19F NMR. This can provide valuable information about binding events, conformational changes, and enzymatic activity. nih.gov The amine group provides the necessary functionality to attach the cubane probe to the molecule of interest.

Molecular Scaffolding for Probe Design: The rigid cubane framework can be used to construct probes where the spatial relationship between a reporter group (like the CF3 group) and a reactive or binding group (derived from the amine) is precisely controlled. This is advantageous in designing probes for studying biological systems where precise positioning is critical for activity and selectivity.

Future Research Directions and Emerging Paradigms for 8 Trifluoromethyl Cuban 1 Amine

Development of Green Chemistry Approaches for Synthesis

The current multi-step syntheses of functionalized cubanes often involve harsh reagents and generate significant chemical waste. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes to 8-(trifluoromethyl)cuban-1-amine and its derivatives. This aligns with the broader push in the chemical industry towards green chemistry principles.

Key areas of investigation will include:

Catalytic C-H Functionalization: Moving from stoichiometric reactions to catalytic methods for the direct introduction of trifluoromethyl and amine groups onto the cubane (B1203433) scaffold would significantly improve atom economy. researchgate.net

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for hazardous reactions often involved in the synthesis of high-energy materials like cubanes.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic catalysts for selective functionalization under mild conditions could provide highly efficient and environmentally friendly synthetic pathways.

Sustainable Reagents: Research into replacing hazardous reagents, such as certain organometallics or strong acids, with greener alternatives is crucial. For instance, recent developments in trifluoromethylation reactions utilize more sustainable reagents and conditions. mdpi.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing catalytic C-H functionalization to incorporate all atoms from reactants into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. imsa.edu |

| Design for Energy Efficiency | Employing flow chemistry and catalysis to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the cubane core synthesis. |

Exploration of Unprecedented Reactivity Modes

The high ring strain energy of the cubane core (approximately 166 kcal/mol) makes its derivatives kinetically stable but thermodynamically poised for energetic transformations. dtic.mil The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating amine group on the same cubane skeleton is expected to give rise to unique reactivity.

Future studies could explore:

Strain-Release Reactions: Designing novel reactions that harness the stored strain energy to drive complex chemical transformations, potentially leading to the formation of multiple bonds in a single step. escholarship.org

Rearrangement Chemistry: Investigating metal- or acid-catalyzed rearrangements of this compound to access other caged structures, such as cuneanes, and studying how the substituents influence the reaction pathways. libretexts.orgnih.gov

Photocatalysis: Utilizing light to induce novel transformations, leveraging the specific electronic properties conferred by the trifluoromethyl and amine groups.

Mechanochemistry: Applying mechanical force to induce chemical reactions, which can be particularly effective for solid-state compounds like cubane derivatives, potentially leading to solvent-free reaction conditions.

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction

The vast chemical space of possible cubane derivatives presents a significant challenge for traditional, intuition-driven research. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of novel molecules. nih.govmdpi.com

Future applications in the context of this compound include:

De Novo Design: Employing generative models to design new cubane derivatives with tailored properties for specific applications, such as pharmaceuticals or materials science. soken.ac.jpschrodinger.com These models can explore vast chemical spaces to identify promising candidates that might be overlooked by human chemists. schrodinger.com

Property Prediction: Training ML models on existing experimental and computational data to accurately predict the physicochemical properties, reactivity, and biological activity of novel cubane derivatives. chemrxiv.orgnih.govresearchgate.net This can significantly reduce the time and cost associated with synthesizing and testing new compounds. chemrxiv.org

Reaction Optimization: Using ML algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.

| AI/ML Application | Potential Impact on this compound Research |

| Generative Models | Design of novel cubane-based molecules with desired properties (e.g., for drug discovery or materials science). easpublisher.com |

| Property Prediction | Rapid screening of virtual libraries of cubane derivatives to identify candidates with optimal characteristics. jelfs-group.orgchemrxiv.org |

| Reaction Prediction | Identification of novel and efficient synthetic routes. |

Advanced In Situ and Operando Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound requires advanced analytical techniques that can monitor reactions in real-time.

Future research should leverage:

In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can provide real-time information on the formation of intermediates and products, offering valuable mechanistic insights.

Operando Techniques: Combining spectroscopic methods with simultaneous measurement of reaction parameters (e.g., temperature, pressure) can provide a comprehensive understanding of the reaction dynamics.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in solution.

Synchrotron-Based Methods: High-intensity X-ray techniques available at synchrotron facilities can be employed for detailed structural analysis of crystalline intermediates and products. mdpi.com

Expanding the Scope of Cubane-Amine Derivatives for Materials Science Applications

The rigid, well-defined geometry of the cubane scaffold makes it an attractive building block for the construction of advanced materials with unique properties. bris.ac.uk The amine group in this compound serves as a convenient handle for incorporation into larger molecular architectures.

Future research could focus on:

Polymers and Covalent Organic Frameworks (COFs): Incorporating this compound into polymers or COFs to create materials with high thermal stability, low dielectric constants, or specific host-guest binding properties.

Liquid Crystals: The rigid cubane core could be used to design novel liquid crystalline materials with unique optical or electronic properties. bris.ac.uk

Energetic Materials: While the parent cubane is a high-energy molecule, functionalization with groups like trifluoromethyl and amine can modulate its energetic properties, potentially leading to new propellants or explosives with improved performance and stability. dtic.milic.ac.uk

Supramolecular Chemistry: The defined geometry of cubane derivatives can be exploited in the design of self-assembling systems and molecular cages for applications in sensing, catalysis, and drug delivery.

Elucidating the Role of Strain and Fluorination in Modulating Chemical Space

The interplay between the high ring strain of the cubane core and the strong electronic effects of the trifluoromethyl group is a key area for fundamental research. A deeper understanding of these synergistic effects will enable the rational design of new molecules with predictable properties.

Future investigations should aim to:

Computational Modeling: Employing high-level quantum chemical calculations to model the electronic structure, bonding, and reactivity of this compound and related compounds. This can provide insights into how strain and fluorination influence bond lengths, bond angles, and reaction barriers.

Spectroscopic Studies: Using advanced spectroscopic techniques, such as photoelectron spectroscopy and X-ray crystallography, to experimentally probe the electronic and structural effects of trifluoromethyl substitution on the cubane cage.

Comparative Reactivity Studies: Systematically comparing the reactivity of this compound with other substituted cubanes (e.g., cubylamine, trifluoromethylcubane) to quantitatively assess the impact of each functional group on the molecule's chemical behavior. The trifluoromethyl group is known to significantly alter the electronic properties of molecules, often enhancing metabolic stability and binding affinity in medicinal chemistry contexts. mdpi.comwikipedia.orgresearchgate.net Its high electronegativity can influence the acidity of nearby protons and the basicity of the amine group. wikipedia.org

The high strain energy of the cubane core leads to "bent" bonds and a high degree of s-character in the exocyclic bonds, which in turn affects the reactivity of the substituents. youtube.com Understanding how the electron-withdrawing nature of the trifluoromethyl group perturbs this already unusual electronic structure is a key scientific challenge.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(Trifluoromethyl)cuban-1-amine, and what are their respective yields and limitations?

- Methodological Answer : The synthesis of trifluoromethyl-substituted amines often involves nucleophilic trifluoromethylation or cross-coupling reactions. For example, radiochemical methods using [11C]CuCF3 have been employed to introduce trifluoromethyl groups into aromatic amines, achieving yields of 20–40% under optimized conditions . Challenges include controlling regioselectivity in strained cubane systems and mitigating steric hindrance from the cubane scaffold. Purification via HPLC (as described in for related compounds) may improve yield and purity .

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to confirm the structure and purity of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is critical for verifying cubane geometry and trifluoromethyl positioning. For instance, coupling constants in ¹H NMR can distinguish axial vs. equatorial substituents. Mass spectrometry (LCMS or HRMS) should confirm molecular ion peaks (e.g., m/z 771 observed in for a structurally complex trifluoromethyl compound) . IR spectroscopy can detect amine N-H stretches (~3300 cm⁻¹) and CF3 vibrations (~1150 cm⁻¹). Supplementary crystallographic data (as in ) may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What strategies can address discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer : Contradictions in activity data may arise from variations in assay conditions (e.g., cell lines, pH). A Structure-Activity Relationship (SAR) matrix approach (as applied to MMP-1 inhibitors in ) can systematically evaluate trifluoromethyl interactions with target proteins . Dose-response curves and meta-analysis of raw datasets (per ’s guidelines on data interpretation) should reconcile outliers .

Q. How does the cubane scaffold's strain energy influence the reactivity and stability of this compound in pharmacological applications?

- Methodological Answer : Cubane’s high ring strain (~160 kcal/mol) enhances reactivity but may compromise stability. Computational studies (DFT or MD simulations) can quantify strain effects on bond angles and dissociation pathways. Experimental stability assays (e.g., accelerated degradation under varying pH/temperature) should parallel methodologies used for sulfur-rich heterocycles like TC-2153 ( ) . Stabilizing formulations (e.g., lyophilization) may extend shelf life.

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and free-energy perturbation (FEP) calculations can model interactions with targets like acetylcholinesterase (AChE) or amyloid-beta. Retrospective pharmacophore analysis (as in ) identifies critical interactions, such as the trifluoromethyl group’s role in hydrophobic binding pockets . Machine learning models trained on cubane-derived datasets (e.g., QSAR) may predict ADMET properties.

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate this compound’s neuroprotective effects?

- Methodological Answer : Use a multi-dose regimen (e.g., 0.1–100 µM) in primary neuronal cultures or transgenic animal models (e.g., Alzheimer’s mice). Include positive controls (e.g., donepezil for AChE inhibition) and measure endpoints like amyloid-beta aggregation (Thioflavin T assay) or synaptic markers ( ’s approach for related amines) . Statistical power analysis (n ≥ 6) ensures reproducibility.

Q. What are the best practices for validating synthetic intermediates during the multi-step synthesis of this compound?

- Methodological Answer : At each step, employ tandem techniques:

- LCMS : Monitor reaction progress (e.g., m/z shifts as in ) .

- TLC/GC-MS : Confirm intermediate purity.

- X-ray crystallography : Resolve ambiguous stereochemistry (as in ) .

Cross-Disciplinary Considerations

Q. How can the environmental impact of this compound synthesis be minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.